Cyclopentyl(2,4-dichlorophenoxy)acetate
Description
Cyclopentyl(2,4-dichlorophenoxy)acetate is a synthetic ester derivative of the herbicidal compound 2,4-dichlorophenoxyacetic acid (2,4-D). Its structure comprises a cyclopentyl ester group linked to the phenoxyacetic acid backbone substituted with chlorine atoms at the 2- and 4-positions of the aromatic ring (Fig. 1).
Chemical Formula: C₁₃H₁₄Cl₂O₃
Molar Mass: ~289.2 g/mol (calculated)
Key Features:
- Chlorine substitutions at 2- and 4-positions for enhanced herbicidal activity.
- Cyclopentyl ester group for tailored solubility and hydrolysis kinetics.
Properties
Molecular Formula |
C13H14Cl2O3 |
|---|---|
Molecular Weight |
289.15 g/mol |
IUPAC Name |
cyclopentyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C13H14Cl2O3/c14-9-5-6-12(11(15)7-9)17-8-13(16)18-10-3-1-2-4-10/h5-7,10H,1-4,8H2 |
InChI Key |
IRXJMJDEJJVVTO-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)OC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1CCC(C1)OC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key properties of cyclopentyl(2,4-dichlorophenoxy)acetate and related compounds:
*Estimated based on structural analogues.
Key Observations :
- The cyclopentyl ester exhibits intermediate molar mass and lipophilicity (LogP) compared to ethyl (smaller) and octyl (larger) esters.
- Chlorine substitution: The 2,4-dichloro configuration (vs. 4-chloro in cyclopentyl(4-chlorophenoxy)acetate) significantly enhances herbicidal potency due to optimized electron-withdrawing effects .
Hydrolysis Kinetics :
Mechanistic Insights :
- Cyclopentyl ester : Balances lipophilicity for plant uptake and hydrolysis rate for sustained 2,4-D release. Comparable to octyl esters in persistence but with faster activation than octyl.
- Ionic liquid formulations (e.g., with imidazolium cations) show superior activity due to improved solubility and systemic transport .
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